BenchChemオンラインストアへようこそ!

PAF C-18:1

Neutrophil Chemotaxis Inflammation

PAF C-18:1 (1-O-octadec-9-enyl-2-acetyl-sn-glycero-3-phosphocholine) is a naturally occurring phospholipid belonging to the platelet-activating factor (PAF) family. It functions as an endogenous agonist at the G protein-coupled PAF receptor (PAFR) and is synthesized by various cell types, including neutrophils, endothelial cells, and platelets, upon inflammatory stimulation.

Molecular Formula C28H56NO7P
Molecular Weight 549.7 g/mol
Cat. No. B8101319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAF C-18:1
Molecular FormulaC28H56NO7P
Molecular Weight549.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
InChIInChI=1S/C28H56NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h13-14,28H,6-12,15-26H2,1-5H3/b14-13+/t28-/m1/s1
InChIKeyZBOQHUSCQCEBGK-DDXODTPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAF C-18:1 (CAS 85966-90-1) – Structural and Functional Profile of an Endogenous Platelet-Activating Factor Receptor Agonist


PAF C-18:1 (1-O-octadec-9-enyl-2-acetyl-sn-glycero-3-phosphocholine) is a naturally occurring phospholipid belonging to the platelet-activating factor (PAF) family . It functions as an endogenous agonist at the G protein-coupled PAF receptor (PAFR) and is synthesized by various cell types, including neutrophils, endothelial cells, and platelets, upon inflammatory stimulation . Structurally, it is distinguished from other PAF molecular species by an unsaturated 18-carbon alkyl chain (C18:1) at the sn-1 position, while retaining the essential acetyl group at the sn-2 position required for receptor activation [1]. This specific acyl chain composition confers a distinct pharmacological profile that differs quantitatively from the more abundant C16:0 and saturated C18:0 PAF homologs in several assay systems [1].

Why PAF C-18:1 Cannot Be Substituted by PAF C-16 or PAF C-18 in Critical Experimental Models


Generic substitution among PAF receptor agonists is scientifically unjustified due to pronounced, cell-type-dependent variations in biological activity dictated by the alkyl chain structure [1]. PAF C-18:1 exhibits a rank order of potency that differs significantly from its saturated homologs PAF C-16 and PAF C-18 across multiple functional assays, including human neutrophil chemotaxis, guinea pig cardiac contractility, and eosinophil migration [1][2][3]. These differences are not merely variations in magnitude; they represent qualitative shifts in efficacy profiles that can alter experimental outcomes. Relying on a more potent or widely used analog without accounting for this heterogeneity risks introducing uncontrolled variables, potentially confounding dose-response relationships and mechanistic interpretations, particularly in studies focused on inflammation, cardiovascular function, or leukocyte trafficking [1][3].

PAF C-18:1 Differentiation Data: Quantitative Comparative Evidence Against PAF C-16 and PAF C-18


Reduced Neutrophil Chemotactic Potency Versus PAF C-16 and PAF C-18

In direct head-to-head comparisons, PAF C-18:1 consistently demonstrates significantly lower potency than PAF C-16 (and PAF C-18) in stimulating human neutrophil chemotaxis. The rank order of potency was established as C16:0 > C18:0 > C18:1, a finding consistent across multiple assay formats [1]. This reduced potency is not due to an inability to activate the receptor, but rather reflects a distinct efficacy profile that is dependent on the molecular species [1].

Neutrophil Chemotaxis Inflammation

Equivalent Eosinophil Chemotaxis Efficacy Relative to PAF C-16 and PAF C-18

In contrast to its activity on neutrophils, PAF C-18:1 is equipotent to both PAF C-16 and PAF C-18 in promoting eosinophil migration [1]. A dedicated comparative study found that all three PAF species (C16:0, C18:0, and C18:1) induced significant and equivalent eosinophil chemotaxis through 3-μm polycarbonate filters [1]. The specific PAF antagonist WEB 2086 inhibited eosinophil migration induced by all three species to a similar degree, confirming a common PAFR-dependent mechanism [1]. This cell-type-specific equipoise highlights the functional selectivity of PAF C-18:1.

Eosinophil Chemotaxis Allergy

Intermediate Cardiac Negative Inotropic Potency in Guinea Pig Heart

In the isolated guinea pig heart model, PAF C-18:1 exhibits an intermediate rank order of potency for inducing a negative inotropic effect. It is less potent than PAF C-16:0 but more potent than several other homologs, including PAF C-18:0 [1]. For coronary vasoconstriction, PAF C-18:1 is approximately equipotent to PAF C-16:0, positioning it as a potent vasoactive agent. This profile demonstrates that the C18:1 alkyl chain confers a specific pharmacological fingerprint distinct from both shorter and longer saturated chains [1].

Cardiovascular Negative Inotropy PAF Receptor

Defined Utility in Probing PAF Receptor Acyl Linkage Recognition

Beyond its functional activity, PAF C-18:1 serves as a validated tool for investigating the structural determinants of PAF receptor (PAFR) recognition. It has been specifically employed in antibody binding experiments to determine the importance of an acyl linkage at the sn-2 position for interaction with the receptor [1]. This application leverages the compound's defined structure to dissect receptor-ligand binding requirements, a utility not explicitly documented for all PAF homologs. The availability of this specific application data provides a clear rationale for its selection in receptor pharmacology studies [1].

Receptor Pharmacology Antibody Binding Structure-Activity Relationship

High-Impact Application Scenarios for PAF C-18:1 in Targeted Research


Differentiating Neutrophil vs. Eosinophil Chemotactic Pathways in Allergic Inflammation

PAF C-18:1 enables precise dissection of leukocyte recruitment mechanisms. Its equipotency to PAF C-16 in eosinophil chemotaxis [1], combined with its reduced potency in neutrophil chemotaxis [2], allows researchers to selectively stimulate eosinophil migration while minimizing concurrent neutrophil activation. This is particularly valuable in models of asthma, atopic dermatitis, and other eosinophil-driven diseases where minimizing off-target neutrophil effects is desirable.

Modeling PAF-Induced Cardiac Dysfunction with Defined Potency Gradients

In isolated heart preparations or cardiovascular pharmacology studies, PAF C-18:1 provides a distinct pharmacological profile. Its intermediate negative inotropic potency and potent coronary vasoconstricting effect [1] offer a graded response compared to the maximal efficacy of PAF C-16. This allows for the study of PAFR-mediated cardiac depression and coronary constriction within a more physiologically relevant or titratable window, avoiding the extreme effects that may mask subtle mechanistic insights.

Probing PAF Receptor Structure-Activity Relationships and Ligand Recognition

As a structurally defined PAF analog with a specific unsaturated alkyl chain, PAF C-18:1 is an essential tool for mapping the ligand-binding pocket of the PAF receptor. Its established use in antibody binding assays to assess the contribution of the sn-2 acyl linkage to receptor recognition [1] makes it the preferred agonist for competitive binding studies and for investigating the molecular basis of receptor-ligand interactions.

Establishing In Vitro Models of PAF Species-Dependent Inflammation

The differential activity of PAF C-18:1 compared to C-16 and C-18 homologs [1] makes it an ideal candidate for creating controlled in vitro inflammatory environments. Researchers can use PAF C-18:1 to model a moderate inflammatory milieu characterized by robust eosinophil recruitment but attenuated neutrophil infiltration, reflecting specific pathophysiological states such as certain allergic or chronic inflammatory conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for PAF C-18:1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.